3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 2-hydroxy-3,5-diiodobenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. After the reaction is complete, the mixture is filtered and the product is recrystallized from methanol to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in the replacement of bromine or iodine with other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine, iodine, and hydroxyl groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and iodine atoms, which are less common in similar compounds. This unique combination of halogens may impart distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H9BrI2N2O2 |
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Molecular Weight |
570.95 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9BrI2N2O2/c15-10-3-1-2-8(4-10)14(21)19-18-7-9-5-11(16)6-12(17)13(9)20/h1-7,20H,(H,19,21)/b18-7+ |
InChI Key |
IVHXIDCBKHIVGI-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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